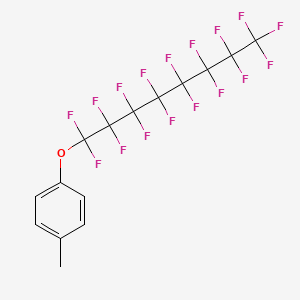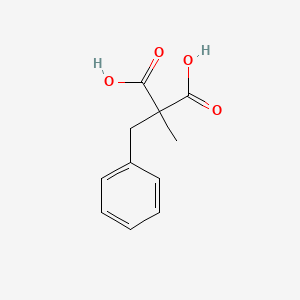
Ethyl 3-fluoropropyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-fluoropropyl carbonate is an organic compound with the molecular formula C6H11FO3 It is a carbonate ester that contains an ethyl group and a 3-fluoropropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-fluoropropyl carbonate can be synthesized through the reaction of ethyl chloroformate with 3-fluoropropanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbonate ester. The general reaction scheme is as follows:
C2H5OCOCl+C3H7FOH→C6H11FO3+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help control reaction conditions such as temperature, pressure, and reactant concentrations, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-fluoropropyl carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield 3-fluoropropanol and carbon dioxide.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl or 3-fluoropropyl group is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 3-fluoropropanol and carbon dioxide.
Substitution: Various substituted carbonates depending on the nucleophile used.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Applications De Recherche Scientifique
Ethyl 3-fluoropropyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 3-fluoropropyl group into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon hydrolysis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism by which ethyl 3-fluoropropyl carbonate exerts its effects involves the interaction of the 3-fluoropropyl group with molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The carbonate ester linkage can undergo hydrolysis, releasing the 3-fluoropropyl group, which can then interact with biological molecules or participate in further chemical reactions.
Comparaison Avec Des Composés Similaires
Ethyl 3-fluoropropyl carbonate can be compared with other similar compounds, such as:
Ethyl 3-chloropropyl carbonate: Contains a chlorine atom instead of fluorine, leading to different reactivity and properties.
Ethyl 3-bromopropyl carbonate: Contains a bromine atom, which also affects its chemical behavior.
Ethyl 3-iodopropyl carbonate: Contains an iodine atom, resulting in unique reactivity compared to the fluorinated compound.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts specific properties such as increased stability, lipophilicity, and potential biological activity. The fluorine atom’s electronegativity and small size make it a valuable substituent in various applications.
Propriétés
Formule moléculaire |
C6H11FO3 |
|---|---|
Poids moléculaire |
150.15 g/mol |
Nom IUPAC |
ethyl 3-fluoropropyl carbonate |
InChI |
InChI=1S/C6H11FO3/c1-2-9-6(8)10-5-3-4-7/h2-5H2,1H3 |
Clé InChI |
AQAQSJYYPNMJKQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OCCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2,5-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12084049.png)

![Sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylpentanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12084055.png)
![6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine](/img/structure/B12084056.png)

![(2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid](/img/structure/B12084064.png)



![9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde](/img/structure/B12084088.png)



